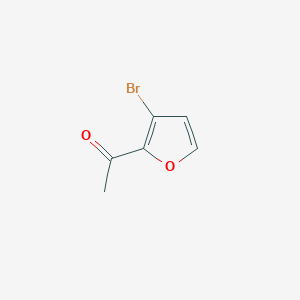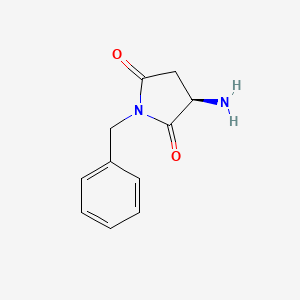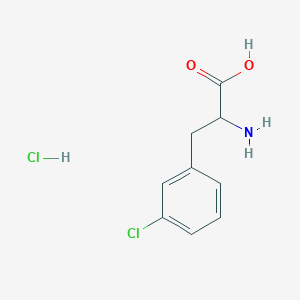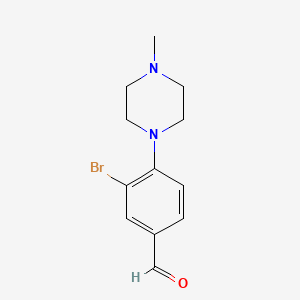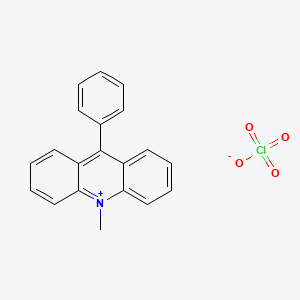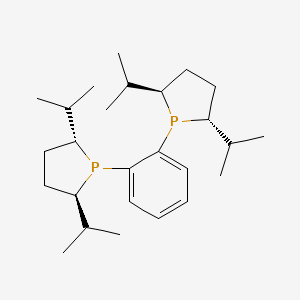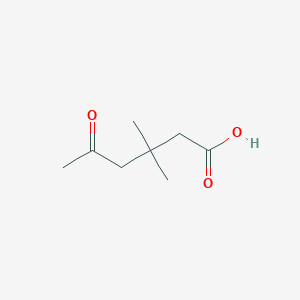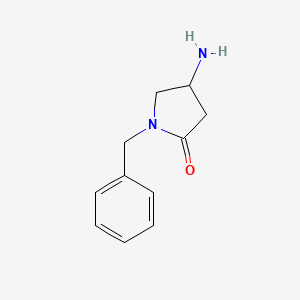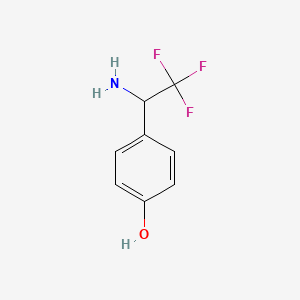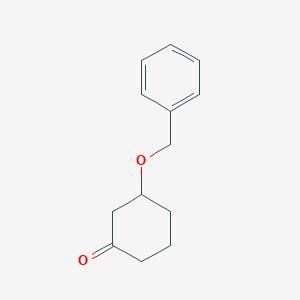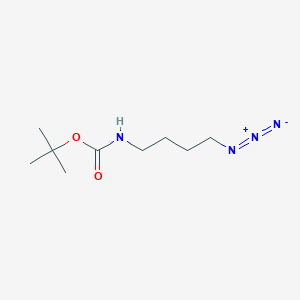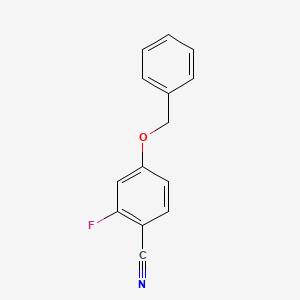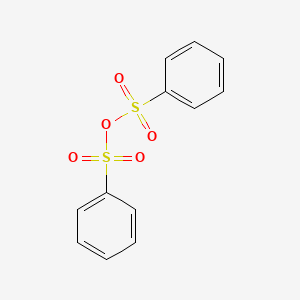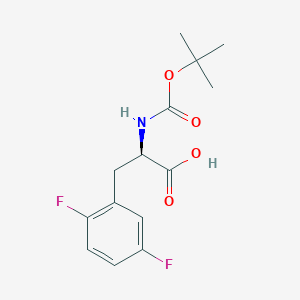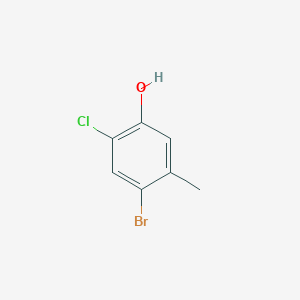
Phenol, 4-bromo-2-chloro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Phenol, 4-bromo-2-chloro-5-methyl-" is a type of Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. The resulting C=N double bond is known as an imine or azomethine group. These compounds are of interest due to their diverse chemical properties and potential applications in various fields such as catalysis, organic synthesis, and materials science .
Synthesis Analysis
Schiff bases like "Phenol, 4-bromo-2-chloro-5-methyl-" are generally synthesized through a condensation reaction between an aldehyde or ketone and a primary amine. In the case of the compounds studied in the provided papers, the synthesis involves the reaction of substituted salicylaldehydes with different amines. For example, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol involves the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, other papers describe the synthesis of related compounds using various substituted salicylaldehydes and amines, often employing green chemistry principles such as solvent-free mechanochemical methods .
Molecular Structure Analysis
The molecular structures of these Schiff bases have been extensively characterized using techniques such as X-ray single-crystal diffraction, NMR spectroscopy, and theoretical calculations like density functional theory (DFT). The crystal structures often reveal that these compounds crystallize in the monoclinic system with specific space groups and unit cell dimensions . The molecular geometry obtained from X-ray crystallography is typically compared with theoretical calculations to validate the experimental data. The presence of intramolecular hydrogen bonding is a common feature that stabilizes the molecular conformation .
Chemical Reactions Analysis
The reactivity of Schiff bases is largely influenced by the presence of the imine group. These compounds can undergo various chemical reactions, including complexation with metal ions. For instance, the synthesis and characterization of complexes with zinc(II) ion have been reported, where the Schiff base acts as a ligand, coordinating to the metal through the nitrogen atom of the imine group and the oxygen atom of the phenol group . The formation of such complexes can be influenced by factors like solvent effects and the strength of intramolecular hydrogen bonding .
Physical and Chemical Properties Analysis
Schiff bases exhibit a range of physical and chemical properties that are influenced by their molecular structure. The intramolecular hydrogen bonding affects the position of the OH proton in the NMR spectra . The vibrational frequencies, as determined by IR spectroscopy, are also indicative of hydrogen bonding and other molecular interactions . The electronic properties, such as UV-Vis absorption spectra, can be influenced by the solvent and the presence of conformational isomerism . The thermal stability of these compounds and their complexes has been studied using techniques like thermogravimetric analysis (TGA), revealing multi-stage decomposition processes .
Applications De Recherche Scientifique
1. Electrophilic Bromination of Phenols
- Application Summary: This compound is used in a practical electrophilic bromination procedure for phenols and phenol–ethers . This process is efficient and operates under very mild reaction conditions .
- Methods of Application: The new I (III)-based brominating reagent PhIOAcBr is prepared by mixing PIDA and AlBr3 . This reagent is used to brominate a broad scope of arenes, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol .
- Results: The bromination of 2-naphthol proceeds with excellent yields . Even for sterically hindered substrates, a moderately good reactivity is observed .
2. Synthesis of m-Aryloxy Phenols
- Application Summary: Phenol derivatives, including “Phenol, 4-bromo-2-chloro-5-methyl-”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application: Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols . These methods allow for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
- Results: These compounds impart specific properties and have potential biological activities . They are also important in various industries, including plastics, adhesives, and coatings .
3. Enzyme-Catalyzed Copolymerization
- Application Summary: “Phenol, 4-bromo-2-chloro-5-methyl-” undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .
- Methods of Application: This compound was used as a reagent during the synthesis of 7-arylbenzo[b][1,4]oxazin derivatives .
- Results: The results of this application were not specified in the source .
4. Preparation of Phenols: Nucleophilic Aromatic Substitution
- Application Summary: This compound is used in the preparation of phenols through a process called nucleophilic aromatic substitution .
- Methods of Application: The process involves the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine, which occurs readily in ethanol solution at room temperature .
- Results: The result is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
5. Enzyme-Catalyzed Copolymerization
- Application Summary: This compound undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .
- Methods of Application: It was used as a reagent during the synthesis of 7-arylbenzo[b][1,4]oxazin derivatives .
- Results: The results of this application were not specified in the source .
6. Treatment of Diabetes
- Application Summary: 4-(5-Bromo-2-chlorobenzyl)phenol, a derivative of “Phenol, 4-bromo-2-chloro-5-methyl-”, can be used to treat diabetes or any related diseases .
- Methods of Application: The specific methods of application were not specified in the source .
- Results: The results of this application were not specified in the source .
7. Cresols Production
- Application Summary: Cresols, which are a group of aromatic organic compounds, are produced using phenol derivatives like "Phenol, 4-bromo-2-chloro-5-methyl-" . They are widely-occurring phenols which may be either natural or manufactured .
- Methods of Application: About half of the world’s supply of cresols are extracted from coal tar. The rest is produced by hydrolysis of chlorotoluenes or the related sulfonates .
- Results: Cresols are important in various industries, including plastics, adhesives, and coatings .
8. Preparation of Phenols: Nucleophilic Aromatic Substitution
- Application Summary: This compound is used in the preparation of phenols through a process called nucleophilic aromatic substitution .
- Methods of Application: The process involves the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine, which occurs readily in ethanol solution at room temperature .
- Results: The result is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
9. Treatment of Diabetes
- Application Summary: 4-(5-Bromo-2-chlorobenzyl)phenol, a derivative of “Phenol, 4-bromo-2-chloro-5-methyl-”, can be used to treat diabetes or any related diseases .
- Methods of Application: The specific methods of application were not specified in the source .
- Results: The results of this application were not specified in the source .
Propriétés
IUPAC Name |
4-bromo-2-chloro-5-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMLFLAHDYKOPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464044 |
Source


|
| Record name | Phenol, 4-bromo-2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-bromo-2-chloro-5-methyl- | |
CAS RN |
319473-24-0 |
Source


|
| Record name | Phenol, 4-bromo-2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

